molecular formula C14H8BrI B14220553 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene CAS No. 832744-23-7

1-[(3-Bromophenyl)ethynyl]-2-iodobenzene

Cat. No.: B14220553
CAS No.: 832744-23-7
M. Wt: 383.02 g/mol
InChI Key: NLYIAWHTZGXCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromophenyl)ethynyl]-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a bromophenyl group and an iodobenzene group connected by an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)ethynyl]-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

1-[(3-Bromophenyl)ethynyl]-2-iodobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene involves its interaction with various molecular targets and pathways. The ethynyl linkage and halogen atoms play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)ethynyl]-2-iodobenzene
  • 1-[(3-Fluorophenyl)ethynyl]-2-iodobenzene
  • 1-[(3-Methylphenyl)ethynyl]-2-iodobenzene

Uniqueness

1-[(3-Bromophenyl)ethynyl]-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens with the ethynyl linkage makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

832744-23-7

Molecular Formula

C14H8BrI

Molecular Weight

383.02 g/mol

IUPAC Name

1-bromo-3-[2-(2-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrI/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H

InChI Key

NLYIAWHTZGXCJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.